molecular formula C12H13NO4 B1450397 1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid CAS No. 1286376-93-9

1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1450397
CAS No.: 1286376-93-9
M. Wt: 235.24 g/mol
InChI Key: MAGPYUACZDQKBA-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring and a pyrrolidine ring. The compound has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a coupling reaction between a furan-2-ylprop-2-enoyl chloride and pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrolidine moiety.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.

    Furan-2,3-dione derivatives: Formed through the oxidation of the furan ring.

Uniqueness

1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development .

Properties

IUPAC Name

1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(4-3-10-2-1-7-17-10)13-6-5-9(8-13)12(15)16/h1-4,7,9H,5-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPYUACZDQKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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